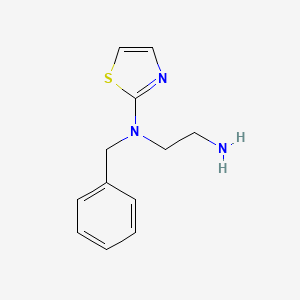![molecular formula C11H13N3O4S2 B7576412 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576412.png)
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid, also known as DMSA-Pyrazole, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound exhibits unique properties that make it an excellent candidate for various therapeutic purposes.
作用機序
The mechanism of action of 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide has been shown to inhibit the activity of various kinases, including AKT and ERK, which play a crucial role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide exhibits potent anti-inflammatory and anti-cancer effects in vitro and in vivo. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. Additionally, 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide has been shown to induce cell death in cancer cells by activating apoptotic pathways.
実験室実験の利点と制限
The advantages of using 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide as a diagnostic tool for various diseases should also be explored.
合成法
The synthesis of 2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-amino-1H-pyrazole-3,5-diamine. The resulting product is then treated with sodium hydroxide to obtain the final product.
科学的研究の応用
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-[4-[(2,5-dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-3-10(8(2)19-7)20(17,18)13-9-4-12-14(5-9)6-11(15)16/h3-5,13H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRHAFQLJLWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]pyrazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)

![3-[(2-Carbamoylpyridin-4-yl)-methylamino]propanoic acid](/img/structure/B7576356.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576366.png)
![3-[Methyl-(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7576378.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-chloroacetamide](/img/structure/B7576404.png)
![2-[4-[[2-(Tetrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576419.png)
![2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576439.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576447.png)